L-Isoleucine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

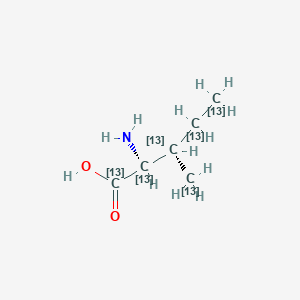

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

AGPKZVBTJJNPAG-CPLGCGHPSA-N |

Isomeric SMILES |

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Isoleucine-¹³C₆: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Isoleucine-¹³C₆ is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine. In this molecule, the six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic substitution makes the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This key characteristic makes L-Isoleucine-¹³C₆ an invaluable tool in a range of advanced biomedical and pharmaceutical research applications, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Chemical and Physical Properties

Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule, apart from its molecular weight. L-isoleucine is a nonpolar, hydrophobic, branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Isoleucine-¹³C₆ and its commonly used dually-labeled variant, L-Isoleucine-¹³C₆,¹⁵N.

Table 1: Properties of L-Isoleucine-¹³C₆

| Property | Value | References |

| Chemical Formula | [¹³C]₆H₁₃NO₂ | [2] |

| Exact Molecular Weight | 137.13 g/mol | [3] |

| CAS Number | 201740-82-1 | |

| Synonyms | L-(+)-Isoleucine-¹³C₆ | |

| Isotopic Purity | ≥95% to 99% | |

| Chemical Purity | ≥98% | |

| Physical Form | Solid | |

| Solubility | Soluble in Water |

Table 2: Properties of L-Isoleucine-¹³C₆,¹⁵N

| Property | Value | References |

| Chemical Formula | [¹³C]₆H₁₃[¹⁵N]O₂ | |

| Exact Molecular Weight | 138.12 g/mol | |

| CAS Number | 202468-35-7 | |

| Mass Shift | M+7 | |

| Isotopic Purity (¹³C) | 98-99% | |

| Isotopic Purity (¹⁵N) | 98-99% | |

| Chemical Purity | ≥95% | |

| Melting Point | 168-170 °C | |

| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl |

Key Applications in Research and Development

L-Isoleucine-¹³C₆ is primarily used as a tracer and an internal standard for precise quantification in complex biological samples.

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. By comparing the mass spectra of peptides from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify relative protein abundance. L-Isoleucine-¹³C₆ serves as the "heavy" standard for this purpose.

-

Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Isoleucine-¹³C₆ is introduced into a biological system. Its journey through various metabolic pathways can be tracked by analyzing the ¹³C enrichment in downstream metabolites using MS or NMR. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed map of cellular metabolism.

-

Internal Standard for Mass Spectrometry: In quantitative MS-based assays (GC-MS or LC-MS), a known amount of L-Isoleucine-¹³C₆ is spiked into a biological sample (e.g., plasma, urine, cell lysate). Because it behaves identically to the endogenous L-isoleucine during sample preparation and chromatographic separation but is distinguishable by mass, it serves as a perfect internal standard. This corrects for sample loss and ionization variability, enabling highly accurate and precise quantification of the unlabeled analyte.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for common applications of L-Isoleucine-¹³C₆.

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of L-Isoleucine-¹³C₆ for quantifying endogenous L-isoleucine in a biological matrix (e.g., plasma).

-

Preparation of Standard Solutions:

-

Stock Solution: Prepare a stock solution of L-Isoleucine-¹³C₆ (e.g., 1 mg/mL) in a suitable solvent like water or 0.1% formic acid.

-

Working Internal Standard (IS) Solution: Dilute the stock solution to a final working concentration (e.g., 10 µg/mL). This concentration should be optimized based on the expected level of the endogenous analyte and instrument sensitivity.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To 50 µL of each sample, calibrator, and quality control (QC) sample, add 10 µL of the working IS solution.

-

Add 200 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to each tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., a HILIC or mixed-mode column) to achieve chromatographic separation of isoleucine from its isomers like leucine.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for L-isoleucine (unlabeled): Q1: m/z 132.1 -> Q3: m/z 86.1

-

MRM Transition for L-Isoleucine-¹³C₆ (IS): Q1: m/z 138.1 -> Q3: m/z 91.1

-

-

Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of L-isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general framework for a ¹³C tracer experiment to study isoleucine metabolism.

-

Experimental Design:

-

Select the appropriate cell line or organism for the study.

-

Design the culture medium to contain L-Isoleucine-¹³C₆ as the sole source of isoleucine. The concentration should be equivalent to that in standard media.

-

Determine the optimal labeling duration required to reach an isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes constant. This is typically determined by a time-course experiment.

-

-

Cell Culture and Labeling:

-

Culture cells in the custom ¹³C-labeled medium for a predetermined number of passages or duration to ensure complete labeling of the relevant protein and metabolite pools.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells (e.g., through sonication or freeze-thaw cycles).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Derivatization and Analysis (GC-MS):

-

Dry the metabolite extract under a stream of nitrogen.

-

Derivatize the amino acids (e.g., using silylation reagents like MTBSTFA) to make them volatile for GC-MS analysis.

-

Analyze the sample using GC-MS to separate the derivatized amino acids and determine their mass isotopomer distributions (MIDs). The MIDs reveal the pattern of ¹³C incorporation.

-

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a computational model of the organism's metabolic network.

-

The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Visualizing Workflows and Pathways

L-Isoleucine as an Internal Standard

The following diagram illustrates the workflow for using L-Isoleucine-¹³C₆ as an internal standard in a quantitative LC-MS experiment.

References

An In-depth Technical Guide to L-Isoleucine-¹³C₆ in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Isoleucine-¹³C₆, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. We will delve into its fundamental properties, key applications, and detailed experimental protocols, offering a valuable resource for scientists leveraging quantitative mass spectrometry and metabolic analysis.

Core Properties of L-Isoleucine-¹³C₆ and its Common Isotopologues

Stable isotope-labeled L-Isoleucine serves as a powerful tool for tracing and quantifying metabolic processes and protein dynamics. The most common isotopologues involve the substitution of ¹²C with ¹³C and, in some cases, ¹⁴N with ¹⁵N. This labeling strategy renders the molecule distinguishable by mass spectrometry without altering its chemical properties. Below is a summary of the key quantitative data for L-Isoleucine-¹³C₆ and its frequently used doubly labeled counterpart.

| Property | L-Isoleucine-¹³C₆ | L-Isoleucine-¹³C₆,¹⁵N | Unlabeled L-Isoleucine |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃¹⁵NO₂ | C₆H₁₃NO₂ |

| CAS Number | 201740-82-1 | 202468-35-7 | 73-32-5 |

| Molecular Weight | ~137.13 g/mol | ~138.12 g/mol | ~131.17 g/mol |

Key Applications in Research and Development

L-Isoleucine-¹³C₆ is primarily utilized in two powerful techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for detailed metabolic pathway mapping. It also serves as a critical internal standard for the precise quantification of L-Isoleucine in various biological samples via mass spectrometry.

Quantitative Proteomics using SILAC

SILAC is a robust method for the accurate quantification of protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is cultured in a medium containing a "heavy" ¹³C-labeled amino acid, such as L-Isoleucine-¹³C₆, while the control population is grown in a medium with the "light," unlabeled version. The heavy and light proteomes are then combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique used to elucidate the rates (fluxes) of metabolic reactions within a biological system. Cells are cultured with a ¹³C-labeled substrate, like L-Isoleucine-¹³C₆, and the incorporation of the ¹³C label into downstream metabolites is measured. By analyzing the mass isotopomer distribution in these metabolites, researchers can computationally model and quantify the flow of carbon through various metabolic pathways.

Detailed Experimental Protocols

Protocol 1: A General Workflow for SILAC-based Quantitative Proteomics

This protocol outlines the key steps for a typical SILAC experiment.

-

Adaptation Phase:

-

Cells are cultured in a specialized SILAC medium deficient in the amino acid to be labeled (in this case, Isoleucine).

-

The medium is supplemented with either "light" L-Isoleucine or "heavy" L-Isoleucine-¹³C₆. To ensure comprehensive labeling of tryptic peptides, it is common to also label another amino acid like Lysine or Arginine.

-

Cells are passaged for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acid into the proteome.[1]

-

The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small cell sample.[2]

-

-

Experimental Phase:

-

The "heavy" and "light" labeled cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

Following treatment, the cells are harvested and lysed.

-

The protein lysates from the "heavy" and "light" populations are combined in a 1:1 ratio based on total protein concentration.

-

-

Sample Preparation for Mass Spectrometry:

-

The combined protein mixture is typically separated by SDS-PAGE, and the gel is excised into bands.

-

In-gel digestion is performed, most commonly with trypsin, to generate peptides.

-

The resulting peptides are extracted and purified.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

The relative quantification of proteins is achieved by comparing the signal intensities of the "heavy" and "light" peptide pairs.[3]

-

Protocol 2: A General Workflow for ¹³C-Metabolic Flux Analysis

This protocol provides a general outline for conducting a ¹³C-MFA experiment.

-

Isotopic Labeling:

-

Cells are cultured in a defined medium containing L-Isoleucine-¹³C₆ as a tracer. The duration of labeling is critical and should be sufficient to achieve an isotopic steady state for the metabolites of interest.[4]

-

-

Metabolite Quenching and Extraction:

-

To accurately capture the metabolic state, cellular metabolism must be rapidly halted (quenched). This is often achieved by flash-freezing the cells in liquid nitrogen or using a cold quenching solution like methanol at -40°C.[5]

-

Intracellular metabolites are then extracted from the quenched cells, typically using a cold solvent mixture such as 80:20 methanol:water.

-

-

Sample Analysis by Mass Spectrometry:

-

The extracted metabolites are analyzed by mass spectrometry (often GC-MS or LC-MS) to determine the mass isotopomer distribution for each metabolite.

-

-

Metabolic Flux Calculation:

-

The measured mass isotopomer distributions are used in conjunction with a stoichiometric model of the relevant metabolic network.

-

Computational software is then employed to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Visualizing Key Pathways and Workflows

L-Isoleucine Catabolic Pathway

The catabolism of L-Isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The pathway is initiated by a transamination reaction, followed by oxidative decarboxylation and a series of oxidation steps.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of L-Isoleucine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucine, an essential branched-chain amino acid (BCAA), plays a multifaceted role in mammalian metabolism, extending far beyond its fundamental function as a building block for protein synthesis. Emerging evidence highlights its critical involvement in key signaling pathways that regulate glucose homeostasis, lipid metabolism, and energy expenditure. As a signaling molecule, L-isoleucine directly influences the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Furthermore, its catabolism provides crucial intermediates for the Krebs cycle, underscoring its significance in cellular energy production. Dysregulation of L-isoleucine metabolism has been increasingly associated with metabolic disorders such as insulin resistance and type 2 diabetes. This technical guide provides an in-depth exploration of the metabolic pathways governed by L-isoleucine, details key experimental methodologies, and presents quantitative data to elucidate its complex biological functions.

L-Isoleucine Catabolism: A Source of Key Metabolic Intermediates

The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of skeletal muscle, liver, and adipose tissue. It is a significant pathway as it yields both acetyl-CoA and propionyl-CoA, making L-isoleucine both a ketogenic and a glucogenic amino acid.[1]

The initial steps are common to all three BCAAs (leucine, isoleucine, and valine) and involve two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The subsequent steps are specific to isoleucine catabolism.

The catabolic pathway of L-isoleucine can be summarized as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by BCAT.[2]

-

Oxidative Decarboxylation: The BCKDH complex catalyzes the irreversible conversion of α-keto-β-methylvalerate to 2-methylbutanoyl-CoA.[2]

-

β-Oxidation-like Steps: A series of reactions analogous to fatty acid β-oxidation follows, ultimately yielding acetyl-CoA and propionyl-CoA.[2] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the Krebs cycle, highlighting the glucogenic nature of isoleucine.

References

An In-depth Technical Guide to the Applications of Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.

Core Principles and Applications

Stable isotope labeling in metabolomics offers a dynamic view of cellular metabolism that is unattainable with traditional steady-state metabolomics, which only provides a snapshot of metabolite levels. The primary applications include:

-

Metabolic Pathway Elucidation: Tracing the path of labeled atoms through a series of biochemical reactions to confirm known pathways or discover novel ones.

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions, providing insights into the activity and regulation of metabolic pathways under different conditions.

-

Drug Discovery and Development: Understanding a drug's mechanism of action by observing its effect on metabolic fluxes, and studying drug metabolism and pharmacokinetics (ADME).

-

Biomarker Discovery: Identifying metabolic dysregulations associated with diseases by comparing metabolic fluxes between healthy and diseased states.

Key Stable Isotopes in Metabolomics

The choice of stable isotope depends on the specific metabolic pathway and research question. The most commonly used isotopes are:

-

Carbon-13 (¹³C): Primarily used to trace the backbone of central carbon metabolism, including glycolysis and the TCA cycle, using tracers like ¹³C-glucose.

-

Nitrogen-15 (¹⁵N): Employed to track nitrogen-containing compounds, such as amino acids and nucleotides, using tracers like ¹⁵N-glutamine.

-

Deuterium (²H): Often administered as heavy water (D₂O), it can be used to study the metabolism of lipids and other biomolecules.

Experimental Workflow

A typical stable isotope labeling experiment follows a well-defined workflow, from experimental design to data analysis.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols.

Protocol 1: ¹³C-Glucose Labeling in Cultured Mammalian Cells (Steady-State)

This protocol is adapted for adherent mammalian cells to study central carbon metabolism.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of extraction.

-

Preparation of Labeling Medium: Prepare DMEM with [U-¹³C₆]-glucose at the desired concentration (e.g., 25 mM) and supplement with 10% dFBS.

-

Adaptation Phase: For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours.

-

Labeling: Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate for the desired period (e.g., 24 hours for steady-state).

-

Metabolite Quenching: Rapidly aspirate the medium and add -80°C 80% methanol. Incubate at -80°C for 15 minutes.

-

Cell Harvesting: Scrape the cells and transfer the lysate/methanol mixture to a microcentrifuge tube.

-

Sample Processing: Centrifuge at >14,000 x g at 4°C for 10 minutes. Transfer the supernatant to a new tube and dry using a vacuum concentrator.

Protocol 2: ¹⁵N Labeling in Saccharomyces cerevisiae

This protocol is a general guideline for labeling yeast with a ¹⁵N source.

Materials:

-

S. cerevisiae strain

-

Synthetic complete (SC) medium components

-

¹⁵N-labeled ammonium sulfate ((¹⁵NH₄)₂SO₄)

-

Standard yeast culture equipment

Procedure:

-

Prepare Labeling Medium: Prepare SC medium, substituting standard ammonium sulfate with ¹⁵N-labeled ammonium sulfate.

-

Inoculation and Growth: Inoculate a starter culture in standard SC medium. Then, dilute the starter culture into the ¹⁵N-labeling medium.

-

Cultivation: Grow the yeast culture for several generations to ensure high isotopic enrichment.

-

Harvesting: Harvest the cells by centrifugation.

-

Quenching and Extraction: Quench metabolism by rapidly cooling the cells and extract metabolites using a suitable method (e.g., cold methanol extraction).

Protocol 3: In Vivo D₂O Labeling in Mice

This protocol provides a general framework for in vivo deuterium labeling to study metabolism.

Materials:

-

Mice

-

Deuterium oxide (D₂O, 99.9%)

-

Sterile saline (0.9% NaCl)

Procedure:

-

Acclimatization: Acclimatize mice to the experimental conditions.

-

D₂O Administration: Administer D₂O via intraperitoneal (IP) injection. A typical dose is 20 µl/gram of body weight.

-

Maintenance: For studies longer than 6 hours, provide drinking water containing a lower percentage of D₂O (e.g., 2%) for the remainder of the study.

-

Sample Collection: Collect blood or tissues at designated time points.

-

Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols for the target molecules (e.g., lipid extraction for cholesterol analysis).

Data Presentation: Quantitative Analysis

The quantitative data derived from stable isotope labeling experiments are crucial for interpreting metabolic changes. This data is often presented in tables to facilitate comparison.

Table 1: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

This table shows a hypothetical MID for key TCA cycle intermediates after labeling with [U-¹³C₅]-glutamine. M+n represents the isotopologue with 'n' ¹³C atoms.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Citrate | 0.30 | 0.05 | 0.15 | 0.05 | 0.40 | 0.05 |

| Malate | 0.40 | 0.08 | 0.20 | 0.02 | 0.30 | 0.00 |

| Succinate | 0.35 | 0.06 | 0.18 | 0.01 | 0.40 | 0.00 |

| Acetyl-CoA | 0.95 | 0.03 | 0.02 | - | - | - |

Data is presented as the fractional abundance of each isotopologue.

Table 2: Relative Metabolic Fluxes in Glycolysis

This table illustrates how metabolic fluxes, normalized to the glucose uptake rate, can change in response to a drug treatment.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |

| Pentose Phosphate Pathway | 20 | 45 | +125% |

| PDH (Pyruvate to Acetyl-CoA) | 90 | 50 | -44% |

| Anaplerosis (Pyruvate to OAA) | 5 | 25 | +400% |

Data Analysis and Visualization

The raw data from mass spectrometry or NMR requires a multi-step analysis pipeline to extract meaningful biological information.

Visualizing Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of labeled atoms and interpreting flux analysis results.

Conclusion

Stable isotope labeling has become an indispensable tool in metabolomics, providing unparalleled insights into the dynamic nature of metabolic networks. By enabling the elucidation of metabolic pathways and the quantification of metabolic fluxes, this technique is crucial for advancing our understanding of cellular physiology in both health and disease. For researchers and professionals in drug development, mastering these techniques is key to identifying novel therapeutic targets and elucidating drug mechanisms of action. The continued development of analytical platforms and computational tools will further enhance the power and accessibility of stable isotope-resolved metabolomics.

References

L-Isoleucine-¹³C₆: A Technical Guide to Unraveling Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Isoleucine-¹³C₆ as a powerful tool for elucidating the complexities of cellular metabolism. Stable isotope tracers, such as the uniformly carbon-13 labeled L-Isoleucine, have become indispensable in metabolic research, enabling precise tracking of metabolic pathways and quantification of flux rates. This guide provides a comprehensive overview of its use in metabolic flux analysis, protein synthesis measurement, and the elucidation of key signaling pathways, complete with detailed experimental protocols and data presentation.

Introduction to L-Isoleucine-¹³C₆ in Metabolic Research

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular growth, energy homeostasis, and protein synthesis. Its catabolism provides key intermediates for the tricarboxylic acid (TCA) cycle, making it a central player in cellular energy production.[1] L-Isoleucine-¹³C₆ is a stable, non-radioactive isotopologue of L-isoleucine where all six carbon atoms are replaced with the ¹³C isotope.[2] This labeling allows researchers to trace the fate of the isoleucine carbon skeleton through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of L-Isoleucine-¹³C₆ in metabolic research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand how cells utilize nutrients and regulate their metabolic networks.[3]

-

Protein Synthesis and Turnover: Measuring the rate of new protein synthesis, providing insights into cellular growth and response to stimuli.

-

Pathway Elucidation: Identifying and confirming the activity of metabolic pathways involving isoleucine and its downstream metabolites.[4]

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular pathways.

Quantitative Data Presentation

The use of L-Isoleucine-¹³C₆ in combination with advanced analytical techniques allows for the precise quantification of various metabolic parameters. The following tables summarize the types of quantitative data that can be obtained from such studies.

Table 1: Representative Metabolic Flux Rates in Cancer Cells

This table illustrates typical metabolic flux rates observed in proliferating cancer cells, which can be determined using ¹³C-MFA with tracers like L-Isoleucine-¹³C₆. The values are presented as examples and can vary significantly between cell types and experimental conditions.

| Metabolic Flux | Typical Rate (nmol/10⁶ cells/h) | Metabolic Pathway |

| Glucose Uptake | 100–400 | Glycolysis |

| Lactate Secretion | 200–700 | Fermentation |

| Glutamine Uptake | 30–100 | Anaplerosis |

| Isoleucine Uptake | 2–10 | Amino Acid Metabolism |

| Isoleucine contribution to Acetyl-CoA | Variable | BCAA Catabolism |

| Isoleucine contribution to Propionyl-CoA | Variable | BCAA Catabolism |

Data compiled from studies on cancer cell metabolism.[5]

Table 2: Muscle Protein Synthesis Rates Measured with Stable Isotope Tracers

This table presents examples of fractional protein synthesis rates (FSR) in human muscle tissue, a key parameter that can be measured using ¹³C-labeled amino acids.

| Muscle Type | Condition | Fractional Synthesis Rate (%/h) |

| Vastus Lateralis | Post-absorptive | 0.034 ± 0.003 |

| Rectus Abdominis | Post-absorptive | 0.038 ± 0.003 |

| Vastus Lateralis (tissue-free precursor) | Post-absorptive | 0.054 ± 0.005 |

| Rectus Abdominis (tissue-free precursor) | Post-absorptive | 0.089 ± 0.008 |

Data from studies measuring muscle protein synthesis using L-[ring-¹³C₆]-phenylalanine, illustrating the type of data obtainable with ¹³C-labeled amino acids.

Experimental Protocols

This section provides detailed methodologies for conducting a typical L-Isoleucine-¹³C₆ metabolic tracing experiment in cultured mammalian cells, from cell culture and labeling to metabolite extraction and analysis.

Cell Culture and ¹³C Labeling

Objective: To introduce L-Isoleucine-¹³C₆ into the cellular metabolism by replacing the natural isoleucine in the culture medium.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM or RPMI-1640)

-

Isoleucine-free formulation of the chosen cell culture medium

-

L-Isoleucine-¹³C₆ (≥98% purity)

-

Unlabeled L-Isoleucine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Standard cell culture reagents (e.g., PBS, trypsin-EDTA)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Preparation of Labeling Medium:

-

Prepare the isoleucine-free medium according to the manufacturer's instructions, supplementing it with dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).

-

Create a stock solution of L-Isoleucine-¹³C₆ in sterile water or PBS.

-

Add the L-Isoleucine-¹³C₆ stock solution to the isoleucine-free medium to the desired final concentration (typically the same as in the standard medium).

-

-

Labeling Experiment:

-

When cells reach the desired confluency, aspirate the standard culture medium.

-

Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled isoleucine.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the labeled isoleucine and to reach isotopic steady state. The optimal labeling time should be determined empirically for the specific cell line and experimental goals, but typically ranges from several hours to 24 hours.

-

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Liquid nitrogen or dry ice

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 4°C

Procedure:

-

Quenching Metabolism:

-

To rapidly halt all enzymatic reactions, place the cell culture plate on a bed of dry ice or in a liquid nitrogen bath.

-

Aspirate the labeling medium.

-

-

Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Using a cell scraper, scrape the cells into the cold methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Clarification:

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate at -20°C for at least one hour to facilitate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

The samples can be stored at -80°C until analysis.

-

Sample Analysis by LC-MS/MS

Objective: To separate and quantify L-Isoleucine-¹³C₆ and its labeled downstream metabolites.

Instrumentation and Reagents:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Appropriate LC column for amino acid analysis (e.g., HILIC or mixed-mode)

-

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

General LC-MS/MS Parameters:

-

Chromatographic Separation: A gradient elution is typically used to separate isoleucine from its isomers (leucine and alloisoleucine) and other metabolites. The specific gradient will depend on the column and instrument used.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI) is commonly used for amino acid analysis.

-

Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific labeled and unlabeled metabolites.

-

Transitions: Specific precursor-to-product ion transitions need to be optimized for both the unlabeled (M+0) and the fully labeled (M+6 for isoleucine) forms of the analyte, as well as for any partially labeled isotopologues of interest. For example, the transition for unlabeled isoleucine is m/z 132.1 → 86, and for L-Isoleucine-¹³C₆, it would be m/z 138.1 → 92.

-

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic and signaling pathways is crucial for understanding the data generated from L-Isoleucine-¹³C₆ tracing experiments. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Isoleucine Catabolic Pathway

The catabolism of isoleucine is a multi-step process that occurs primarily in the mitochondria. It involves transamination, oxidative decarboxylation, and a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

Caption: Catabolic pathway of L-Isoleucine-¹³C₆.

Isoleucine-Mediated mTOR Signaling Pathway

Isoleucine, like other BCAAs, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The presence of isoleucine is sensed by the cell, leading to the activation of mTORC1 and its downstream effectors.

Caption: Isoleucine activation of the mTORC1 signaling pathway.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The overall workflow for a ¹³C-MFA experiment is a multi-step process that integrates wet-lab experiments with computational analysis.

Caption: General workflow for ¹³C metabolic flux analysis.

Conclusion

L-Isoleucine-¹³C₆ is a versatile and powerful tool for the quantitative investigation of cellular metabolism. Its application in metabolic flux analysis, protein synthesis studies, and pathway elucidation provides invaluable insights for basic research, drug discovery, and the understanding of disease states. The methodologies outlined in this guide, from experimental design to data analysis and visualization, offer a robust framework for researchers to effectively utilize this stable isotope tracer in their studies. As analytical technologies continue to advance, the precision and scope of metabolic information that can be gleaned from L-Isoleucine-¹³C₆ and other stable isotope tracers will undoubtedly expand, further unraveling the intricate network of cellular metabolism.

References

An In-depth Technical Guide to the Key Enzymatic Steps in Isoleucine Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core enzymatic reactions in the catabolism of L-isoleucine, an essential branched-chain amino acid (BCAA). Unlike most amino acids, which are catabolized primarily in the liver, isoleucine degradation is initiated predominantly in extra-hepatic tissues such as skeletal muscle[1]. The pathway ultimately converts isoleucine into Acetyl-CoA and Propionyl-CoA, rendering it both ketogenic and glucogenic[2][3]. This process is critical for energy homeostasis and provides intermediates for the citric acid cycle[1]. The catabolic pathway can be conceptualized in two main parts: a common pathway shared with other BCAAs, followed by a distal pathway specific to isoleucine intermediates[4].

I. Key Enzymatic Steps in Isoleucine Degradation

The degradation of isoleucine is a multi-step mitochondrial process involving six key enzymatic reactions.

Step 1: Reversible Transamination

The catabolic pathway begins with the transfer of the α-amino group from isoleucine to α-ketoglutarate. This reversible reaction is the first step shared among all three BCAAs.

-

Enzyme: Branched-chain aminotransferase (BCAT)

-

Substrate: L-Isoleucine

-

Co-substrate/Product: α-ketoglutarate is converted to L-glutamate.

-

Product: (S)-α-keto-β-methylvalerate (KMV), also known as (S)-3-methyl-2-oxopentanoate.

-

Description: BCAT exists in two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2), which facilitate this initial transamination.

Step 2: Irreversible Oxidative Decarboxylation

The α-ketoacid generated in the first step undergoes an irreversible oxidative decarboxylation to form its corresponding acyl-CoA derivative. This is the rate-limiting and primary regulatory step in BCAA catabolism.

-

Enzyme: Branched-chain α-keto acid dehydrogenase complex (BCKDH)

-

Substrate: (S)-α-keto-β-methylvalerate (KMV)

-

Product: (S)-α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA).

-

Description: This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase complex and requires five coenzymes: thiamine pyrophosphate (TPP), lipoic acid, coenzyme A, FAD, and NAD+. Its activity is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).

Step 3: Dehydrogenation

The first committed step of the distal pathway involves the dehydrogenation of the acyl-CoA intermediate.

-

Enzyme: Short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.

-

Substrate: (S)-α-methylbutyryl-CoA

-

Product: Tiglyl-CoA ((E)-2-methylcrotonoyl-CoA).

-

Description: SBCAD is a mitochondrial flavoenzyme that specifically acts on the intermediate of isoleucine degradation. Deficiencies in this enzyme lead to the accumulation of 2-methylbutyrylglycine in the urine.

Step 4: Hydration

A water molecule is added across the double bond of tiglyl-CoA in a hydration reaction.

-

Enzyme: Enoyl-CoA hydratase (also known as crotonase).

-

Substrate: Tiglyl-CoA

-

Product: (2S,3R)-2-methyl-3-hydroxybutyryl-CoA.

-

Description: This enzyme catalyzes the hydration of a trans-2-enoyl-CoA thioester. While it has broad specificity, it is essential for this step in isoleucine catabolism.

Step 5: Dehydrogenation

The hydroxyl group added in the previous step is oxidized.

-

Enzyme: 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).

-

Substrate: (2S,3R)-2-methyl-3-hydroxybutyryl-CoA

-

Product: 2-methylacetoacetyl-CoA.

-

Description: This NAD+-dependent dehydrogenase generates a ketoacyl-CoA intermediate. Deficiency in this enzyme is a known inborn error of isoleucine metabolism.

Step 6: Thiolysis

The final step is a thiolytic cleavage that yields the two end-products of the pathway.

-

Enzyme: β-ketothiolase (Mitochondrial acetoacetyl-CoA thiolase, T2).

-

Substrate: 2-methylacetoacetyl-CoA

-

Products: Acetyl-CoA and Propionyl-CoA.

-

Description: The T2 enzyme catalyzes the CoA-dependent cleavage of its substrate. A unique property of this thiolase is its ability to process 2-methyl-branched substrates, a key feature for its role in isoleucine degradation.

II. Quantitative Data on Key Enzymes

| Enzyme | Substrate | Km | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source(s) |

| Branched-chain aminotransferase (BCAT) | Isoleucine | Data not available | Data not available | Data not available | Data not readily available in searched literature |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-keto-β-methylvalerate | Data not available | Data not available | Data not available | Data not readily available in searched literature |

| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | α-methylbutyryl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |

| Enoyl-CoA hydratase (Crotonase) | Tiglyl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |

| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | 2-methyl-3-hydroxybutyryl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |

| β-ketothiolase (T2) | 2-methylacetoacetyl-CoA | ~5 µM | ~45 s⁻¹ | ~9.0 x 10⁶ | (Approximated from similar efficiencies) |

Note: The kinetic values for β-ketothiolase (T2) are based on studies showing similar catalytic efficiencies for acetoacetyl-CoA and 2-methylacetoacetyl-CoA. Specific values can vary based on assay conditions, such as the presence of activating ions like K+.

III. Experimental Protocols

A. Branched-Chain Aminotransferase (BCAT) Activity Assay

This protocol describes a coupled enzymatic assay to continuously monitor BCAT activity.

Principle: The production of α-keto-β-methylvalerate from isoleucine is coupled to a second reaction where the co-product, glutamate, is used by glutamate dehydrogenase (GDH). The oxidation of glutamate by GDH is linked to the reduction of NAD+, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

L-Isoleucine solution (100 mM).

-

α-ketoglutarate solution (50 mM).

-

NAD+ solution (20 mM).

-

Glutamate Dehydrogenase (GDH) solution (50 units/mL).

-

Enzyme source (e.g., tissue homogenate, purified BCAT).

-

Spectrophotometer and cuvettes.

Procedure:

-

Prepare a reaction mixture in a cuvette by adding the following components:

-

800 µL Assay Buffer

-

50 µL L-Isoleucine solution (final concentration: 5 mM)

-

50 µL NAD+ solution (final concentration: 1 mM)

-

20 µL GDH solution (1 unit)

-

Variable volume of enzyme source.

-

Add deionized water to a final volume of 980 µL.

-

-

Mix gently by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

-

Initiate the reaction by adding 20 µL of the α-ketoglutarate solution (final concentration: 1 mM).

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

B. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

This protocol outlines a method to measure the activity of the rate-limiting BCKDH complex based on the reduction of NAD+.

Principle: The oxidative decarboxylation of α-keto-β-methylvalerate by the BCKDH complex produces α-methylbutyryl-CoA, CO₂, and NADH. The rate of NADH production is measured spectrophotometrically at 340 nm.

Materials:

-

Homogenization Buffer: 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 3% FBS, 5% Triton X-100.

-

Assay Buffer: 50 mM HEPES, pH 7.5; 30 mM KPi pH 7.5.

-

Substrate: (S)-α-keto-β-methylvalerate (e.g., Calcium salt), 10 mM solution.

-

Cofactors: 0.4 mM Coenzyme A (CoA), 3 mM NAD+, 2 mM Thiamine Pyrophosphate (TPP), 2 mM MgCl₂.

-

Enzyme source (e.g., isolated mitochondria from tissue or cell extracts).

-

Spectrophotometer with temperature control.

Procedure:

-

Prepare the enzyme sample by homogenizing tissue or cells in ice-cold Homogenization Buffer, followed by centrifugation to isolate mitochondria if desired.

-

Prepare the complete reaction mixture in a cuvette by combining:

-

Assay Buffer.

-

Cofactors (CoA, NAD+, TPP, MgCl₂).

-

Enzyme extract.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Record a baseline absorbance at 340 nm for 2-3 minutes.

-

Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvalerate, to a final concentration of 1 mM.

-

Continuously monitor the increase in absorbance at 340 nm for at least 5 minutes.

-

Determine the BCKDH activity from the linear rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). Activity is typically expressed as nmol of NADH formed per minute per mg of protein.

IV. Pathway Visualization

The following diagrams illustrate the enzymatic cascade of isoleucine degradation and a simplified experimental workflow for enzyme analysis.

Caption: The enzymatic cascade of L-isoleucine degradation.

Caption: A generalized workflow for enzyme activity analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]

- 3. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

L-Isoleucine-13C6 for Tracing Carbon Flow in Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Isoleucine-13C6 as a stable isotope tracer to investigate central carbon metabolism. This powerful technique allows for the precise tracking of carbon atoms from isoleucine as they are incorporated into key metabolic pathways, offering valuable insights for basic research and drug development.

Introduction to this compound Tracing

Stable isotope tracing is a fundamental methodology for elucidating metabolic pathways and quantifying metabolic fluxes. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in cellular energetics and biosynthesis. Its catabolism provides key intermediates that fuel the central carbon metabolism. By using L-Isoleucine uniformly labeled with Carbon-13 (this compound), researchers can track the fate of all six of its carbon atoms.[1] This technique is instrumental in understanding how cells utilize isoleucine under various physiological and pathological conditions, including cancer and metabolic disorders.[2][3][4]

The catabolism of this compound yields two critical labeled intermediates: [2-13C]acetyl-CoA and [3-13C]propionyl-CoA.[1] These molecules serve as entry points into the tricarboxylic acid (TCA) cycle and fatty acid synthesis, making this compound an invaluable tool for studying these core metabolic processes.

Experimental Protocols

A generalized workflow for stable isotope tracing experiments using this compound in cultured mammalian cells is outlined below. This protocol is adaptable to various adherent cell lines, such as CHO or HEK293 cells.

Materials and Reagents

-

Cell Line: Adherent mammalian cell line of interest.

-

Culture Medium: Standard culture medium (e.g., DMEM) lacking natural isoleucine.

-

This compound Tracer: Uniformly labeled L-Isoleucine (Cambridge Isotope Laboratories or equivalent).

-

Unlabeled L-Isoleucine: For creating a desired final isotopic enrichment.

-

Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids present in standard serum.

-

Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap MS coupled with a Vanquish UHPLC).

Methodology

-

Cell Culture and Labeling:

-

Culture cells in standard complete medium to the desired confluency.

-

Prepare the labeling medium by reconstituting isoleucine-free DMEM and supplementing it with 10% dFBS, antibiotics, and L-glutamine.

-

Add a mixture of this compound and unlabeled L-Isoleucine to the labeling medium to achieve the desired final concentration and isotopic enrichment (e.g., 50% 13C-Isoleucine).

-

Aspirate the standard culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells and incubate for a predetermined time to allow for isotopic steady state to be reached.

-

-

Metabolite Extraction:

-

After incubation, rapidly aspirate the labeling medium.

-

Quench metabolism and extract metabolites by adding ice-cold 80:20 methanol/water to the culture plate.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using an LC-MS system.

-

Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).

-

Detect and quantify the mass isotopologues of target metabolites using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Calculate the mass isotopologue distributions (MIDs) for key metabolites to determine the fractional contribution of this compound to their synthesis.

-

Data Presentation: Isotopic Enrichment in Central Carbon Metabolism

The primary quantitative output of an this compound tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which carbon from isoleucine has been incorporated. The following tables provide a structured format for presenting such data.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Isoleucine Catabolites | |||||||

| Propionyl-CoA | |||||||

| Acetyl-CoA | |||||||

| TCA Cycle Intermediates | |||||||

| Citrate | |||||||

| α-Ketoglutarate | |||||||

| Succinyl-CoA | |||||||

| Fumarate | |||||||

| Malate | |||||||

| Fatty Acids | |||||||

| Palmitate (C16:0) | |||||||

| Stearate (C18:0) |

Table 1: Mass Isotopologue Distribution of Key Metabolites. This table summarizes the percentage of each mass isotopologue for selected metabolites after labeling with this compound. M+n represents the isotopologue with 'n' 13C atoms.

| Parameter | Value |

| Flux Ratios | |

| Isoleucine Contribution to Acetyl-CoA Pool (%) | |

| Isoleucine Contribution to Propionyl-CoA Pool (%) | |

| Absolute Fluxes (nmol/mg protein/hr) | |

| Isoleucine Uptake Rate | |

| Rate of Propionyl-CoA entry into TCA Cycle | |

| Rate of Acetyl-CoA entry into TCA Cycle from Isoleucine |

Table 2: Calculated Metabolic Fluxes. This table presents key metabolic flux parameters derived from the mass isotopologue data, providing a quantitative measure of carbon flow from isoleucine.

Signaling Pathways and Experimental Workflows

Visualizing the flow of carbon and the experimental process is crucial for understanding the application of this compound tracing.

Caption: Carbon flow from this compound into the TCA cycle and fatty acid synthesis.

Caption: A generalized experimental workflow for this compound tracing studies.

Conclusion

This compound is a powerful and versatile tracer for delineating the contribution of this essential amino acid to central carbon metabolism. The methodologies described in this guide provide a robust framework for researchers to investigate the intricate network of metabolic pathways in various biological systems. The quantitative data obtained from these experiments can significantly advance our understanding of cellular metabolism in health and disease, and aid in the identification of novel therapeutic targets.

References

Methodological & Application

Protocol for Using L-Isoleucine-¹³C₆ in Cell Culture: Application Notes for Metabolic Tracing and Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying changes in protein abundance within a cellular system. L-Isoleucine-¹³C₆ is a non-radioactive, stable isotope-labeled essential amino acid where all six carbon atoms are replaced with the ¹³C isotope.[1] This mass shift allows for the differentiation and tracking of isoleucine and its downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides detailed protocols and application notes for the use of L-Isoleucine-¹³C₆ in cell culture for two primary applications:

-

Metabolic Flux Analysis (MFA): To trace the contribution of isoleucine's carbon skeleton to various metabolic pathways.

-

Quantitative Proteomics (as a component of SILAC): To quantify differences in protein abundance between different cell populations, although less common than arginine and lysine.

Core Principles

The foundational principle of in-culture stable isotope labeling is to replace the natural ("light") amino acid with its heavy isotope-labeled counterpart. This is achieved by culturing cells in a specially formulated medium that lacks the natural amino acid but is supplemented with the labeled version. For robust and accurate results, it is critical to use a base medium that is deficient in L-isoleucine and to supplement it with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled isoleucine from the serum.[2]

Data Presentation: Quantitative Parameters

The following tables provide a summary of key quantitative data for the preparation and use of L-Isoleucine-¹³C₆ in cell culture.

Table 1: Stock Solution Preparation for L-Isoleucine-¹³C₆

| Desired Stock Concentration (mM) | Mass of L-Isoleucine-¹³C₆ (MW: 137.15 g/mol ) to dissolve in 10 mL of sterile PBS or water (mg) |

| 1 | 1.37 |

| 5 | 6.86 |

| 10 | 13.72 |

| 50 | 68.58 |

| 100 | 137.15 |

Note: The molecular weight of L-Isoleucine-¹³C₆ may vary slightly between manufacturers. Always refer to the product's certificate of analysis for the precise molecular weight.

Table 2: Recommended Working Concentrations and Labeling Conditions

| Parameter | Metabolic Flux Analysis (MFA) | Quantitative Proteomics (SILAC-like) |

| Cell Lines | CHO, HEK293, HeLa, A549 | HEK293, HeLa, Jurkat |

| Base Medium | Isoleucine-free DMEM, RPMI-1640 | Isoleucine-free DMEM, RPMI-1640 |

| L-Isoleucine-¹³C₆ Concentration | Match the concentration of L-isoleucine in the standard formulation of the base medium (e.g., DMEM: ~0.8 mM or ~105 mg/L) | Match the concentration of L-isoleucine in the standard formulation of the base medium |

| Dialyzed FBS | 10% (v/v) | 10% (v/v) |

| Labeling Duration | Typically 24-48 hours to approach isotopic steady state | At least 5-6 cell doublings for >97% incorporation |

| Expected Labeling Efficiency | >95% | >97% |

Experimental Protocols

Protocol 1: Preparation of L-Isoleucine-¹³C₆ Labeling Medium

This protocol describes the preparation of 500 mL of "heavy" cell culture medium. A parallel "light" medium should be prepared using unlabeled L-isoleucine for the control cell population.

Materials:

-

Isoleucine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

L-Isoleucine-¹³C₆

-

Unlabeled L-isoleucine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Sterile, deionized water or PBS

-

Sterile filtration unit (0.22 µm)

-

Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

Procedure:

-

Prepare L-Isoleucine Stock Solutions: Prepare a sterile stock solution of L-Isoleucine-¹³C₆ (e.g., 100 mM in sterile PBS) as described in Table 1. Prepare a corresponding stock solution of unlabeled L-isoleucine.

-

Prepare Base Medium: Start with 450 mL of isoleucine-free base medium.

-

Add Serum and Supplements: Add 50 mL of dFBS to the base medium for a final concentration of 10%. Add other required supplements such as L-glutamine and antibiotics to their final desired concentrations.

-

Add L-Isoleucine:

-

For Heavy Medium: Add the appropriate volume of the L-Isoleucine-¹³C₆ stock solution to achieve the desired final concentration (refer to Table 2).

-

For Light Medium: Add the same volume of the unlabeled L-isoleucine stock solution to a separate batch of medium.

-

-

Final Volume and Sterilization: Adjust the final volume to 500 mL with the isoleucine-free base medium if necessary.

-

Sterile Filtration: Aseptically filter the complete medium through a 0.22 µm filter unit.

-

Storage: Store the prepared media at 4°C, protected from light.

Protocol 2: Metabolic Labeling of Adherent Cells

Procedure:

-

Cell Seeding: Seed cells in parallel cultures (e.g., in 6-well plates) using standard (light) medium and allow them to reach the desired confluency (typically 70-80%).

-

Adaptation to Labeling Medium:

-

For MFA: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the pre-warmed "heavy" L-Isoleucine-¹³C₆ labeling medium.

-

For SILAC: Culture one population of cells in the "light" medium and the other in the "heavy" medium. Passage the cells for a minimum of 5-6 doublings to ensure complete incorporation of the labeled amino acid.[3]

-

-

Incubation: Incubate the cells for the duration specified in Table 2 under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Harvest and Metabolite Extraction:

-

Place the culture plate on ice and aspirate the medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[4]

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites for subsequent analysis.

-

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

Procedure for Proteomics (SILAC):

-

Cell Lysis: After harvesting, lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure for Metabolomics (MFA):

-

Drying: Dry the metabolite extract from Protocol 2 under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

-

Analysis: Analyze the isotopic labeling patterns of the metabolites using high-resolution mass spectrometry (e.g., GC-MS or LC-MS).

Visualizations

L-Isoleucine Catabolic Pathway

The following diagram illustrates the catabolic pathway of L-isoleucine, showing its degradation to acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.[5]

Caption: L-Isoleucine Catabolic Pathway.

Experimental Workflow for Metabolic Tracing

This diagram outlines the general workflow for a metabolic tracing experiment using L-Isoleucine-¹³C₆ in cell culture.

Caption: Metabolic Tracing Workflow.

References

Application Notes and Protocols for L-Isoleucine-13C6 Labeling in In Vivo Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with compounds like L-Isoleucine-13C6 is a powerful technique for investigating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of biomolecules in vivo.[1] By replacing naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can track the metabolic fate of isoleucine through various cellular processes. This approach, coupled with mass spectrometry (MS), provides a quantitative snapshot of cellular metabolism.[1] this compound is a uniformly labeled isotopologue of the essential branched-chain amino acid (BCAA) L-isoleucine, meaning all six carbon atoms are 13C. This allows for the tracing of the entire carbon skeleton of isoleucine as it is metabolized.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic studies, with a focus on metabolic flux analysis and protein synthesis rate determination.

Core Principles of this compound Tracing

The fundamental principle of in vivo this compound tracing is the introduction of the labeled amino acid into a biological system and the subsequent measurement of its incorporation into downstream metabolites and macromolecules. The pattern and extent of 13C enrichment in these molecules provide insights into the activity of specific metabolic pathways.

Key applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions. By measuring the distribution of 13C isotopes in metabolites of a pathway, the relative or absolute flux through that pathway can be calculated.

-

Protein Synthesis Rate Measurement: Determining the rate at which new proteins are synthesized in various tissues. The incorporation of this compound into newly synthesized proteins is measured over time.

-

Substrate Contribution to Energy Metabolism: Isoleucine is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be used to produce both glucose and ketone bodies.[2] this compound can be used to trace the contribution of isoleucine to the tricarboxylic acid (TCA) cycle and other energy-producing pathways.[2]

-

Disease Research: Investigating metabolic dysregulation in diseases such as cancer, diabetes, and inherited metabolic disorders like Maple Syrup Urine Disease.

Experimental Protocols

I. In Vivo this compound Administration for Metabolic Flux Analysis in a Murine Model

This protocol describes a method for administering this compound to mice to study metabolic flux in various tissues.

A. Animal Preparation

-

Animal Model: C57BL/6J mice (male, 12-24 weeks old) are a commonly used model.[3]

-

Acclimation: House the mice in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: To achieve a metabolic baseline, fast the mice for 4-6 hours prior to tracer administration. This depletes glycogen stores and promotes the use of other energy substrates. Water should be available at all times.

-

Catheterization (Optional, for continuous infusion): For continuous infusion studies, surgical implantation of a catheter into the jugular vein can be performed several days prior to the experiment to allow for recovery. This allows for stress-free infusion in conscious, unrestrained mice.

B. Tracer Preparation and Administration

-

Tracer: this compound (98-99% isotopic purity).

-

Vehicle: Dissolve the this compound in sterile 0.9% saline.

-

Administration Method: Choose one of the following methods:

-

Bolus Injection (Flooding Dose): This method aims to rapidly increase the concentration of the labeled amino acid in the precursor pool to minimize changes in isotopic enrichment over the experimental period.

-

Dosage: A typical flooding dose is 1.5 mmol/kg body weight.

-

Procedure: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection.

-

-

Oral Gavage:

-

Dosage: A typical oral dose can range from 10 to 50 mg per mouse, dissolved in water or saline.

-

Procedure: Administer the solution directly into the stomach using a gavage needle.

-

-

Continuous Infusion: This method is used to achieve a steady-state isotopic enrichment in the plasma.

-

Priming Dose: An initial bolus dose may be given to rapidly reach the target enrichment.

-

Infusion Rate: A typical infusion rate is 10-20 µL/min for a 25g mouse, with the concentration of this compound in the infusate adjusted to achieve the desired plasma enrichment.

-

Procedure: Infuse the tracer solution through a pre-implanted catheter using a syringe pump.

-

-

C. Sample Collection

-

Time Points: Collect samples at various time points after tracer administration to capture the dynamics of label incorporation. For metabolic flux, time points can range from 15 minutes to several hours. For protein synthesis, longer time points (e.g., 6-24 hours) may be necessary.

-

Blood Collection:

-

Collect blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the terminal time point.

-

Collect blood into EDTA-coated tubes to prevent clotting.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Tissue Collection:

-

Euthanize the mice by an approved method (e.g., cervical dislocation followed by decapitation) at the designated time points.

-

Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, adipose tissue).

-

Rinse the tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Blot the tissues dry with a lint-free wipe.

-

Snap-freeze the tissues in liquid nitrogen.

-

Store the frozen tissues at -80°C until metabolite extraction.

-

D. Metabolite Extraction

-

Tissue Homogenization:

-

Weigh the frozen tissue (typically 20-50 mg).

-

Homogenize the tissue in a pre-chilled extraction solvent. A common solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v). Use a volume of solvent that is at least 10 times the tissue weight (e.g., 500 µL for 50 mg of tissue).

-

Use a bead beater or a rotor-stator homogenizer to ensure complete tissue disruption. Keep samples on ice throughout the process.

-

-

Protein Precipitation and Phase Separation:

-

After homogenization, vortex the samples vigorously.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the polar metabolites.

-

For analysis of both polar and non-polar metabolites, a two-phase extraction using a solvent system like methanol:chloroform:water can be employed.

-

-

Drying and Reconstitution:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

E. Protein Hydrolysis for Protein Synthesis Measurement

-

Protein Precipitation: After homogenization and centrifugation, the pellet containing proteins can be used for protein synthesis analysis.

-

Washing: Wash the protein pellet multiple times with 70% ethanol to remove any free amino acids.

-

Hydrolysis:

-

Dry the protein pellet.

-

Add 6N HCl to the pellet.

-

Hydrolyze the protein by heating at 110°C for 24 hours.

-

-

Drying and Reconstitution:

-

Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried amino acids in a suitable buffer for analysis.

-

II. LC-MS/MS Analysis of this compound and its Metabolites

A. Instrumentation

-

A high-performance liquid chromatography (HPC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

B. Chromatographic Separation

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids.

-

Mobile Phase: A gradient of acetonitrile and water with additives like ammonium formate or formic acid is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

C. Mass Spectrometry Detection

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid analysis.

-

Analysis Mode:

-

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): On a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for unlabeled (M+0) and labeled (M+6 for this compound) isoleucine and its downstream metabolites.

-

Full Scan with High Resolution: On a high-resolution mass spectrometer, the accurate mass of the isotopologues can be measured, allowing for the determination of the mass isotopologue distribution (MID).

-

D. Data Analysis

-

Peak Integration: Integrate the peak areas for each isotopologue of isoleucine and its metabolites.

-

Isotopic Enrichment Calculation:

-

Percent Enrichment: Calculated as the ratio of the labeled isotopologue peak area to the sum of all isotopologue peak areas.

-

Mole Percent Excess (MPE): Calculated by subtracting the natural abundance of the heavy isotope from the measured isotopic enrichment.

-

-

Metabolic Flux Analysis: The MIDs of the metabolites can be used in metabolic modeling software (e.g., INCA, Metran) to calculate metabolic fluxes.

-

Fractional Synthesis Rate (FSR) of Protein: Calculated using the following formula:

-

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

-

Where:

-

E_protein is the enrichment of this compound in the protein-bound pool.

-

E_precursor is the enrichment of this compound in the precursor pool (e.g., plasma or tissue free amino acid pool).

-

t is the time of labeling in hours.

-

-

Data Presentation

Table 1: Example Isotopic Enrichment of this compound in Plasma and Tissues of Mice Following a Bolus IP Injection

| Time Point (minutes) | Plasma M+6 Enrichment (%) | Liver M+6 Enrichment (%) | Skeletal Muscle M+6 Enrichment (%) |

| 15 | 45.2 ± 3.5 | 38.7 ± 4.1 | 25.1 ± 2.9 |

| 30 | 38.6 ± 2.9 | 35.1 ± 3.8 | 28.9 ± 3.1 |

| 60 | 25.3 ± 2.1 | 28.4 ± 3.0 | 26.3 ± 2.8 |

| 120 | 12.1 ± 1.5 | 15.6 ± 1.9 | 18.5 ± 2.2 |

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: Example Fractional Synthesis Rates (FSR) of Mixed Muscle Protein in Different Physiological States

| Condition | FSR (%/day) |

| Basal (Fasted) | 0.055 ± 0.006 |

| Fed (Post-prandial) | 0.098 ± 0.011 |

| Endurance Exercise | 0.085 ± 0.009 |

| Sepsis | 0.120 ± 0.015 |

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Visualizations

Caption: L-Isoleucine Catabolic Pathway.

Caption: In Vivo this compound Experimental Workflow.

References

Application Notes & Protocols: Quantitative Analysis of Metabolites Using L-Isoleucine-¹³C₆ Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of metabolites, particularly amino acids, is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for various stages of drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as L-Isoleucine-¹³C₆, is a cornerstone of robust quantitative LC-MS/MS methods. This internal standard mimics the physicochemical properties of the native analyte, allowing for the correction of variability introduced during sample preparation and analysis, a technique known as isotope dilution mass spectrometry (IDMS).[1][2][3][4] L-Isoleucine-¹³C₆ is particularly effective for the quantification of branched-chain amino acids (BCAAs) and other related metabolites which are pivotal in numerous physiological and pathological processes, including the mTOR signaling pathway.[5]

Principle of Isotope Dilution Mass Spectrometry (IDMS):